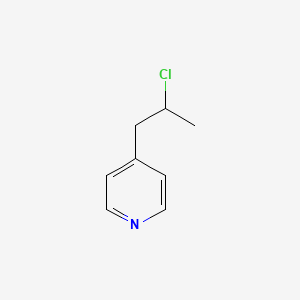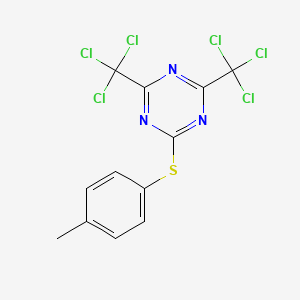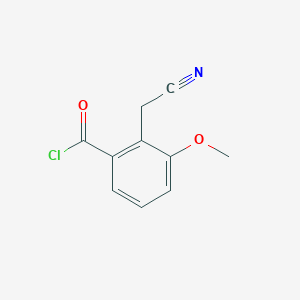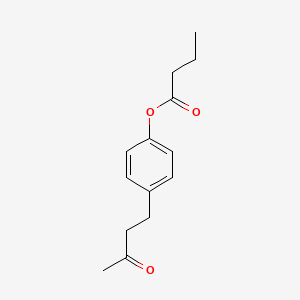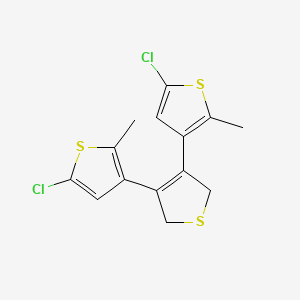
3,4-Bis(5-chloro-2-methylthiophen-3-YL)-2,5-dihydrothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis(5-chloro-2-methylthiophen-3-YL)-2,5-dihydrothiophene is a complex organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two 5-chloro-2-methylthiophene groups attached to a 2,5-dihydrothiophene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(5-chloro-2-methylthiophen-3-YL)-2,5-dihydrothiophene typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-methylthiophene, which is a commercially available compound.
Formation of Intermediates: The intermediate compounds are formed through a series of reactions involving reagents such as N-chlorosuccinimide and acetic acid in benzene, followed by purification using column chromatography.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques suitable for industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Bis(5-chloro-2-methylthiophen-3-YL)-2,5-dihydrothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The chlorine atoms in the thiophene rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene rings.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for synthesizing more complex molecules and materials.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.
Industry: The compound’s properties may make it useful in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3,4-Bis(5-chloro-2-methylthiophen-3-YL)-2,5-dihydrothiophene exerts its effects is not well-documented. its interactions with molecular targets and pathways would likely involve the thiophene rings and the chlorine atoms, which can participate in various chemical reactions and binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-methylthiophene: A simpler thiophene derivative with similar chemical properties.
5-Chlorothiophene-2-carbaldehyde: Another related compound with a different functional group.
Uniqueness
3,4-Bis(5-chloro-2-methylthiophen-3-YL)-2,5-dihydrothiophene is unique due to its complex structure, which includes two 5-chloro-2-methylthiophene groups attached to a 2,5-dihydrothiophene core
Propiedades
Número CAS |
528604-88-8 |
|---|---|
Fórmula molecular |
C14H12Cl2S3 |
Peso molecular |
347.3 g/mol |
Nombre IUPAC |
5-chloro-3-[4-(5-chloro-2-methylthiophen-3-yl)-2,5-dihydrothiophen-3-yl]-2-methylthiophene |
InChI |
InChI=1S/C14H12Cl2S3/c1-7-9(3-13(15)18-7)11-5-17-6-12(11)10-4-14(16)19-8(10)2/h3-4H,5-6H2,1-2H3 |
Clave InChI |
GRYATBHTJRJUFL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(S1)Cl)C2=C(CSC2)C3=C(SC(=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


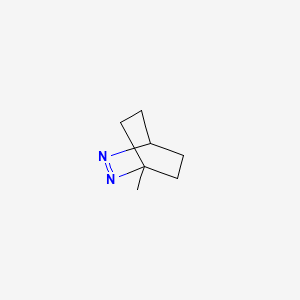
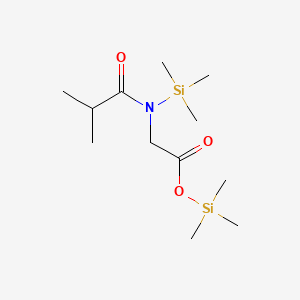
![[1,2,5]Oxadiazolo[3,4-D]pyrimidine, 1-oxide](/img/structure/B13795283.png)
![2-Anthracenesulfonic acid, 1-amino-4-[[3-[[(3,6-dichloro-4-pyridazinyl)carbonyl]amino]-2-methyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B13795287.png)
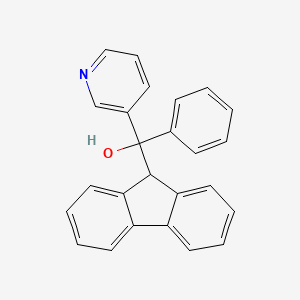
![Hexanoic acid, 6-[(2-ethyl-1-oxohexyl)amino]-](/img/structure/B13795293.png)
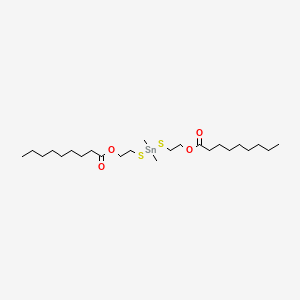

![Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13795299.png)
![tert-butyl N-[1-(azetidin-3-yl)piperidin-4-yl]-N-methylcarbamate](/img/structure/B13795300.png)
